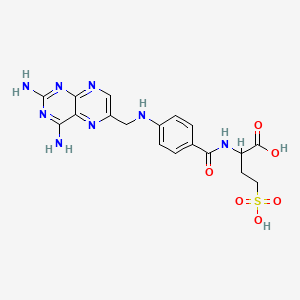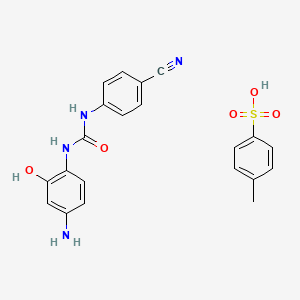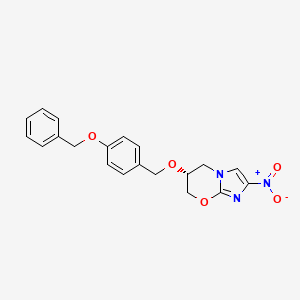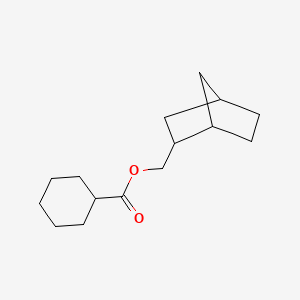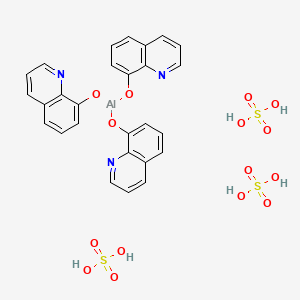
Tris(quinolin-8-olato-N1,O8)aluminium tris(hydrogen sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) is a complex compound with the molecular formula C27H24AlN3O15S3. It is known for its unique coordination structure, where aluminum is coordinated with three quinolin-8-olato ligands and three hydrogen sulfate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) typically involves the reaction of aluminum salts with quinolin-8-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperature and pH to ensure the proper formation of the complex. For instance, aluminum chloride can be reacted with quinolin-8-ol in an ethanol solution, followed by the addition of sulfuric acid to form the tris(hydrogen sulfate) complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its coordination environment.
Substitution: Ligand substitution reactions can occur, where the quinolin-8-olato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Ligand exchange can be facilitated by using excess amounts of the substituting ligand under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-olato derivatives with additional oxygen functionalities, while reduction may produce simpler aluminum complexes.
Aplicaciones Científicas De Investigación
Tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is employed in studies related to metal-ligand interactions and their biological implications.
Medicinal Chemistry: Research explores its potential as a therapeutic agent due to its unique coordination properties.
Mecanismo De Acción
The mechanism by which tris-(Quinolin-8-olato-n1,o8)aluminum tris(hydrogen sulfate) exerts its effects involves its ability to coordinate with various substrates. The aluminum center can interact with different molecules, facilitating catalytic processes or altering the properties of the substrates. The quinolin-8-olato ligands play a crucial role in stabilizing the complex and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(8-hydroxyquinolinato)aluminum: This compound is similar in structure but lacks the hydrogen sulfate groups.
Aluminum tris(quinolin-8-olate): Another related compound, differing in the specific ligands coordinated to the aluminum center.
Uniqueness
This distinct feature sets it apart from other similar compounds and expands its utility in various scientific and industrial fields .
Propiedades
Número CAS |
93803-82-8 |
|---|---|
Fórmula molecular |
C27H24AlN3O15S3 |
Peso molecular |
753.7 g/mol |
Nombre IUPAC |
sulfuric acid;tri(quinolin-8-yloxy)alumane |
InChI |
InChI=1S/3C9H7NO.Al.3H2O4S/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;;3*1-5(2,3)4/h3*1-6,11H;;3*(H2,1,2,3,4)/q;;;+3;;;/p-3 |
Clave InChI |
XSEMBKYQWWVMQH-UHFFFAOYSA-K |
SMILES canónico |
C1=CC2=C(C(=C1)O[Al](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



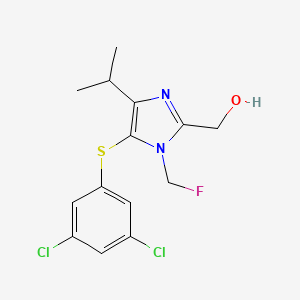

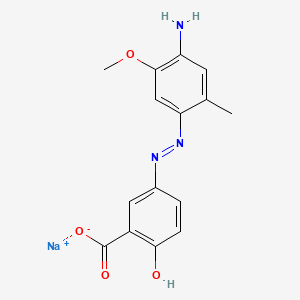
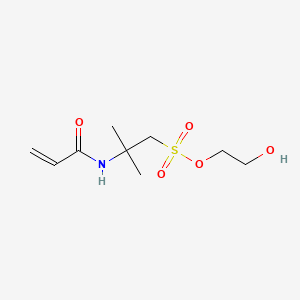
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
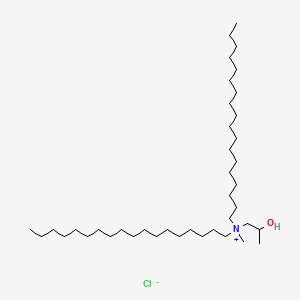
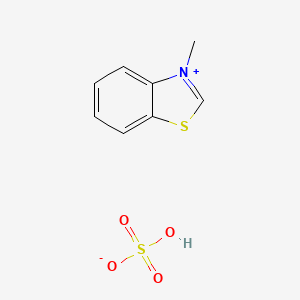
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
